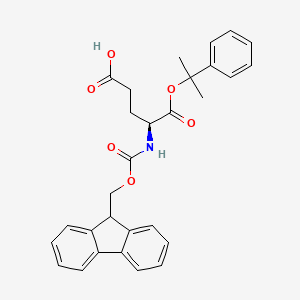

Fmoc-Glu-O-2-PhiPr

説明

Evolution of Protecting Group Strategies in Solid Phase Peptide Synthesis (SPPS)

The advent of Solid Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide chemistry by anchoring the growing peptide chain to an insoluble resin support. nih.gov This simplified the purification process, as excess reagents and byproducts could be removed by simple filtration and washing. nih.govbachem.com

Early SPPS strategies predominantly utilized the Boc (tert-butyloxycarbonyl) protecting group for the α-amino function, in conjunction with benzyl-based side-chain protection. biosynth.com While successful, this approach required the repeated use of strong acids, such as trifluoroacetic acid (TFA), for Boc removal, which could lead to the gradual cleavage of side-chain protecting groups and the peptide-resin linkage. nih.gov

A major breakthrough came with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino and Han in the 1970s. nih.gov The Fmoc group is base-labile, typically removed by a mild base like piperidine (B6355638), while the side-chain protecting groups are acid-labile (e.g., t-butyl based). biosynth.comnih.gov This Fmoc/tBu strategy offered a more orthogonal and chemically milder alternative, broadening the scope of SPPS and enabling the synthesis of more complex and sensitive peptides. bachem.comnih.gov This evolution has paved the way for the development of a vast arsenal (B13267) of protecting groups with varying labilities, allowing for intricate manipulations of the peptide structure on the solid support. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFILNXPAXHSBT-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1)OC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protecting Group Orthogonality and Deprotection Mechanisms Associated with Fmoc Glu O 2 Phipr

Nα-Fmoc Protection Chemistry

The Fmoc group is a cornerstone of modern peptide synthesis, favored for its mild deprotection conditions which preserve the integrity of the growing peptide chain. genscript.comaltabioscience.com

Base-Labile Deprotection Mechanisms of the Fmoc Group

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. peptide.comtotal-synthesis.comnih.gov The process is initiated by a base, most commonly a secondary amine like piperidine (B6355638), which abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring. peptide.comnih.gov This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion. total-synthesis.com The subsequent electronic rearrangement leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free α-amino group of the peptide. peptide.com

The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions with the newly deprotected amine. peptide.com Secondary amines, such as piperidine, serve a dual purpose by not only catalyzing the deprotection but also acting as scavengers for the DBF byproduct, forming a stable adduct and preventing undesirable modifications to the peptide. peptide.comnih.gov

Influence of Base Selection on Fmoc Deprotection Efficiency

The choice of base for Fmoc deprotection significantly impacts the efficiency of the reaction and the potential for side reactions.

| Base | Typical Concentration | Characteristics | Potential Side Reactions |

| Piperidine | 20% in DMF | The most common and effective reagent for Fmoc deprotection, with rapid reaction times. genscript.comnih.gov | Can promote aspartimide formation, especially in sensitive sequences. peptide.comresearchgate.net |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | A stronger, non-nucleophilic base that can accelerate deprotection, particularly in cases of aggregation. peptide.comnih.gov | Does not scavenge dibenzofulvene, requiring a nucleophilic scavenger. Can catalyze aspartimide formation. peptide.com |

| Piperazine (B1678402) | 10% w/v in DMF/ethanol | A less toxic alternative to piperidine, with comparable efficiency. nih.gov Can reduce aspartimide formation. researchgate.net | May have solubility issues in pure DMF. nih.gov |

| 4-Methylpiperidine | 20% v/v in DMF | An alternative to piperidine with similar deprotection kinetics. nih.gov | |

| Piperazine/DBU Mixture | 5% Piperazine + 2% DBU in DMF | A rapid and highly efficient deprotection cocktail, faster than 20% piperidine. rsc.orgrsc.orglookchem.com | Can be used to minimize aspartimide and epimerization when supplemented with formic acid. rsc.org |

While 20% piperidine in dimethylformamide (DMF) is the standard reagent, alternatives are employed to address specific challenges. genscript.com For instance, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger base that can be effective for difficult sequences where aggregation slows down deprotection. peptide.compeptide.com However, as a non-nucleophilic base, DBU does not scavenge the dibenzofulvene byproduct, necessitating the addition of a scavenger. nih.gov Furthermore, DBU can promote side reactions like aspartimide formation. peptide.com Research has shown that cocktails containing piperazine and DBU can offer very rapid and efficient Fmoc removal, sometimes outperforming piperidine. rsc.orgrsc.orglookchem.com The addition of acidic modifiers like formic acid to these base cocktails can help to suppress side reactions such as aspartimide formation and epimerization. rsc.org

Side-Chain O-2-PhiPr Protection Chemistry

The 2-phenylisopropyl (2-PhiPr) ester provides robust protection for the glutamic acid side-chain carboxyl group, with a distinct lability profile compared to the Fmoc group.

Acid-Lability Profile of the 2-Phenylisopropyl Ester (2-PhiPr) Group

The 2-PhiPr ester is characterized by its high sensitivity to mild acidic conditions. It can be selectively cleaved by treatment with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically 1% TFA. peptide.comiris-biotech.de This high acid lability allows for its removal without affecting other more robust acid-labile protecting groups, such as tert-butyl (tBu) esters and ethers, which require much stronger acidic conditions for cleavage. peptide.com The stability of the 2-PhiPr group is comparable to that of the well-established OtBu group, but it offers the advantage of being removable under significantly milder acidic conditions. iris-biotech.de Additionally, the 2-PhiPr ester shows a lower propensity for base-catalyzed aspartimide formation compared to other esters like allyl (OAll) or benzyl (B1604629) (OBzl). iris-biotech.debachem.com

Selective Removal of the 2-PhiPr Group in the Presence of Other Protecting Groups

The key advantage of the 2-PhiPr group lies in its orthogonality to other commonly used protecting groups in Fmoc-based SPPS. This allows for the selective deprotection of the glutamic acid side chain while the rest of the peptide remains fully protected.

| Protecting Group | Lability | Conditions for Removal | Orthogonal to 2-PhiPr? |

| Fmoc | Base-labile | 20% piperidine in DMF | Yes |

| Boc (tert-butyloxycarbonyl) | Acid-labile | High concentration TFA (e.g., 95%) | Yes peptide.comiris-biotech.de |

| tBu (tert-butyl) | Acid-labile | High concentration TFA (e.g., 95%) | Yes peptide.com |

| Trt (Trityl) | Acid-labile | 1% TFA in DCM (can be cleaved simultaneously or selectively depending on conditions) | Partial/Conditional |

| Mtt (4-Methyltrityl) | Highly acid-labile | 1% TFA in DCM | Yes |

| Alloc (Allyloxycarbonyl) | Palladium-catalyzed cleavage | Pd(PPh3)4 and a scavenger | Yes peptide.com |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Hydrazine-labile | 2% hydrazine (B178648) in DMF | Yes creative-peptides.com |

The mild acid treatment (1% TFA in DCM) required to cleave the 2-PhiPr group does not affect the Nα-Fmoc group, which is stable to acid, nor does it cleave tBu or Boc groups, which require significantly higher concentrations of TFA. peptide.com This orthogonality is crucial for synthetic strategies that require side-chain modification on the solid support.

Orthogonal Protecting Group Strategies Utilizing Fmoc-Glu-O-2-PhiPr

The unique deprotection characteristics of this compound make it an invaluable tool for the synthesis of complex peptides, particularly those involving side-chain modifications like cyclization. iris-biotech.demerckmillipore.comnih.govmdpi.com A common strategy involves the on-resin synthesis of a linear peptide, followed by the selective deprotection of the 2-PhiPr group on a glutamic acid residue and another protecting group on a different side chain (e.g., an amine-containing residue like lysine).

For example, in the synthesis of a side-chain-to-side-chain lactam-bridged peptide, this compound can be used in combination with a lysine (B10760008) residue protected with a similarly acid-labile group, such as Mtt (4-methyltrityl). iris-biotech.de Both the 2-PhiPr and Mtt groups can be removed simultaneously on the resin using a mild solution of TFA in DCM. This exposes the side-chain carboxyl group of glutamic acid and the side-chain amino group of lysine, allowing for an intramolecular amide bond formation (lactamization) while the peptide is still attached to the solid support. This approach offers a highly efficient method for producing cyclized peptides with defined structures. merckmillipore.com

Quasi-Orthogonality with Tert-Butyl (tBu)-Based Protecting Groups

A key feature of this compound is the "quasi-orthogonal" nature of its 2-phenylisopropyl (2-PhiPr) ester protecting group in relation to the widely used tert-butyl (tBu)-based protecting groups. In peptide synthesis, orthogonality refers to the ability to remove one type of protecting group under a specific set of conditions without affecting another. The 2-PhiPr group is highly acid-labile and can be selectively cleaved using very mild acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comlookchem.com This is in stark contrast to the much stronger acidic conditions (e.g., 95% TFA) required to remove tBu-based protecting groups, which are commonly used to protect the side chains of other amino acids like aspartic acid, serine, and threonine. rsc.org

This differential lability allows for the selective deprotection of the glutamic acid side chain while the tBu-protected residues remain intact. This is a significant advantage in the synthesis of complex peptides, such as cyclic peptides, where a specific carboxyl group needs to be exposed for intramolecular cyclization. lookchem.comsigmaaldrich.com

| Protecting Group | Typical Deprotection Reagent | Concentration | Solvent | Relative Lability |

|---|---|---|---|---|

| 2-Phenylisopropyl (2-PhiPr) | Trifluoroacetic Acid (TFA) | 1% | Dichloromethane (DCM) | High |

| tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | 50-95% | Dichloromethane (DCM) | Low |

Strategic Combinations with Other Orthogonal Protecting Groups (e.g., Mtt, Dde, All)

The utility of this compound is further expanded when used in concert with other orthogonal protecting groups. This allows for multi-faceted strategies in the synthesis of highly complex and modified peptides.

One particularly advantageous pairing is with a lysine residue protected with a 4-methyltrityl (Mtt) group, Fmoc-Lys(Mtt)-OH. sigmaaldrich.com The Mtt group is also highly acid-labile and can be removed under conditions similar to those used for the 2-PhiPr group (e.g., 1% TFA in DCM). nih.gov This compatibility allows for the simultaneous deprotection of both the glutamic acid and lysine side chains, which is a highly efficient strategy for the on-resin synthesis of side-chain to side-chain lactam-bridged cyclic peptides. sigmaaldrich.com

Furthermore, the 2-PhiPr group is fully orthogonal to protecting groups that are cleaved under different chemical conditions. For instance, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is removed by treatment with 2% hydrazine in dimethylformamide (DMF), and the allyloxycarbonyl (Alloc) group, which is cleaved by a palladium catalyst, are both stable to the mild acidic conditions used to remove the 2-PhiPr group. peptide.com This orthogonality enables the selective deprotection of different parts of a peptide for region-specific modifications, such as the attachment of fluorescent labels, biotin, or other moieties.

| Protecting Group | Typical Removal Conditions | Orthogonal to 2-PhiPr? |

|---|---|---|

| 4-Methyltrityl (Mtt) | 1% TFA in DCM | No (Quasi-orthogonal) |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Yes |

| Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | Yes |

Mechanistic Studies of 2-PhiPr Group Cleavage

The high acid lability of the 2-phenylisopropyl ester protecting group is a direct consequence of the stability of the carbocation intermediate formed during its cleavage. The deprotection is understood to proceed via a unimolecular substitution (SN1) type mechanism.

Upon protonation of the ester oxygen by a mild acid such as 1% TFA, the C-O bond is weakened. The subsequent cleavage of this bond results in the formation of a tertiary carbocation, the 2-phenylisopropyl cation. This carbocation is particularly stable due to two main factors:

Hyperconjugation: The positive charge is stabilized by the electron-donating effects of the two adjacent methyl groups.

Resonance: The adjacent phenyl group further stabilizes the positive charge through resonance, delocalizing the charge over the aromatic ring.

The exceptional stability of this carbocation intermediate is the primary reason why a very weak acid is sufficient to effect its cleavage. This is in contrast to the cleavage of a tBu group, which forms a less stable tertiary butyl cation and therefore requires a much stronger acid. The SN1 nature of the reaction means that the rate-determining step is the formation of the carbocation, which is independent of the nucleophile concentration. masterorganicchemistry.com The formed 2-phenylisopropyl cation is then quenched by a nucleophile present in the reaction mixture, such as the trifluoroacetate (B77799) anion or scavenger molecules.

This well-understood mechanism underpins the rational design of this compound as a valuable tool for modern peptide synthesis, enabling chemists to construct intricate peptide architectures with a high degree of control and efficiency.

Applications of Fmoc Glu O 2 Phipr in Complex Peptide Architectures and Synthesis Techniques

Role in Solid Phase Peptide Synthesis (SPPS)

In the realm of Fmoc-based Solid Phase Peptide Synthesis (SPPS), Fmoc-Glu-O-2-PhiPr is employed to incorporate a glutamic acid residue whose side-chain can be selectively deprotected while the peptide remains anchored to the solid support. peptide.comchemimpex.com The N-terminal α-amino group is protected by the base-labile Fmoc group, which is removed in standard deprotection cycles, while the γ-carboxyl group is masked by the acid-labile 2-PhiPr ester. chemimpex.compeptide.com This dual protection scheme allows for the stepwise assembly of a peptide chain and subsequent, specific modification or cyclization involving the glutamic acid side-chain. peptide.comsigmaaldrich.com

The compatibility of this compound with standard SPPS reagents and conditions facilitates its seamless integration into automated synthesis protocols. trinity.edu Researchers have successfully utilized this derivative in machine-assisted synthesizers to produce peptide libraries and complex target molecules. trinity.edunih.govmdpi.com For instance, the synthesis of peptide-viologen conjugates and constrained peptidomimetics has been accomplished using automated peptide synthesizers, where this compound was incorporated as a key component in the peptide sequence. trinity.edunih.gov The use of automation ensures reproducibility and efficiency, particularly in syntheses requiring multiple, repetitive cycles of coupling and deprotection. mdpi.comuci.edu

The efficiency of SPPS relies on near-quantitative yields for both the coupling and deprotection steps. The coupling of this compound into a growing peptide chain follows standard protocols, typically employing carbodiimide (B86325) or phosphonium (B103445)/uronium-based activating agents.

Table 1: Common Coupling Reagents Used with this compound

| Coupling Reagent | Abbreviation | Typical Base | Reference(s) |

|---|---|---|---|

| (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | DIPEA | nih.gov |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA | mdpi.comnih.gov |

The critical step that requires optimization is the selective deprotection of the 2-PhiPr group. This is achieved by treating the peptide-resin with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically 1% TFA. peptide.comsigmaaldrich.comsigmaaldrich.com These conditions are mild enough to preserve the integrity of other acid-sensitive groups like tBu, Mtt, and the acid-labile linkers of resins like the 2-chlorotrityl resin. peptide.comtrinity.edu Research has shown that the time required for complete deprotection can vary with the peptide sequence, necessitating careful monitoring. trinity.edu The cleavage reaction liberates cumene, which can be quantified by UV spectroscopy to track the reaction's progress and ensure its completion. trinity.edu

Table 2: Deprotection Conditions for Orthogonal Groups in SPPS

| Protecting Group | Reagent | Conditions | Selectivity | Reference(s) |

|---|---|---|---|---|

| Fmoc | Piperidine (B6355638) | ~20% in DMF | Base-labile | acs.org |

| 2-PhiPr | Trifluoroacetic Acid (TFA) | 1% in DCM | Mild acid-labile | peptide.comsigmaaldrich.comtrinity.edu |

| Mtt | Trifluoroacetic Acid (TFA) | 1% in DCM | Mild acid-labile | sigmaaldrich.comnih.gov |

| tBu | Trifluoroacetic Acid (TFA) | ~95% with scavengers | Strong acid-labile | peptide.comsigmaaldrich.com |

| Dde | Hydrazine (B178648) | ~2% in DMF | Hydrazinolysis | nih.gov |

Cyclization Strategies in Peptide Synthesis

This compound is a cornerstone for the synthesis of cyclic peptides, which often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. lookchem.comcem.com The ability to selectively unmask the glutamic acid side-chain on the resin is pivotal for various intramolecular cyclization strategies. sigmaaldrich.comsigmaaldrich.com

A primary application of this compound is in the formation of side-chain to side-chain lactam bridges. nih.govnih.gov This strategy involves creating an amide bond between the γ-carboxyl group of a glutamic acid residue and the side-chain amino group of another residue, such as lysine (B10760008) or ornithine. To achieve this, a complementary orthogonally protected amino acid, like Fmoc-Lys(Mtt)-OH, is used. sigmaaldrich.comsigmaaldrich.com The 4-methyltrityl (Mtt) group, similar to the 2-PhiPr group, is labile to dilute TFA. sigmaaldrich.comnih.gov This allows for the simultaneous deprotection of both the glutamic acid and lysine side-chains in a single, efficient step on the resin. sigmaaldrich.comsigmaaldrich.com Following deprotection, an intramolecular coupling reaction is induced using standard peptide coupling reagents like PyAOP or HATU to form the lactam bridge. nih.govnih.gov This approach has been instrumental in creating conformationally constrained peptidomimetics and analogues of disulfide-bridged peptides. nih.govnih.gov

This compound is also an excellent tool for the synthesis of head-to-tail cyclic peptides. sigmaaldrich.comalfa-chemistry.comdv-expert.org In one approach, the linear peptide is assembled on the solid support, and then the 2-PhiPr ester of a glutamic acid residue (often, but not necessarily, the C-terminal residue attached via a linker) is selectively cleaved with 1% TFA in DCM. sigmaaldrich.com This exposes the side-chain carboxylic acid. If the peptide is designed appropriately, this newly freed carboxyl group can be cyclized with the N-terminal amine (after its Fmoc group is removed) to form a head-to-side-chain cyclic peptide. For true head-to-tail cyclization, the peptide is often assembled on a hyper-acid-sensitive resin (e.g., 2-chlorotrityl). The fully protected linear peptide is first cleaved from the resin, keeping the 2-PhiPr group intact. Then, the 2-PhiPr group is selectively removed in solution, followed by cyclization. Alternatively, using linkers like Dmab attached to the C-terminal glutamic acid allows for selective cleavage and on-resin head-to-tail cyclization. cem.comresearchgate.net

On-resin macrocyclization is a powerful technique that leverages the "pseudo-dilution" effect of the solid support to favor intramolecular reactions over intermolecular polymerization, thus simplifying purification. rhhz.netnih.gov The use of this compound is central to many on-resin lactamization strategies. sigmaaldrich.comnih.gov

A typical on-resin macrocyclization workflow is as follows:

Peptide Assembly: The linear peptide precursor is synthesized on a suitable solid support using automated or manual Fmoc-SPPS, incorporating this compound and a corresponding orthogonally protected amino acid (e.g., Fmoc-Lys(Mtt)). nih.govnih.gov

Selective Deprotection: The resin-bound peptide is treated with a solution of 1% TFA in DCM, often with a scavenger like triisopropylsilane (B1312306) (TIS), to simultaneously remove the 2-PhiPr and Mtt protecting groups, unmasking the side-chains for cyclization. nih.govmdpi.comnih.gov

Intramolecular Cyclization: The on-resin cyclization (lactamization) is initiated by adding a coupling agent (e.g., HATU, PyAOP) and a hindered organic base (e.g., DIPEA, sym-collidine) in a suitable solvent like DMF. nih.govmdpi.com

Final Cleavage: After the cyclization is complete, the cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups (like tBu) are removed using a strong acidic cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). nih.govmdpi.com

This robust methodology provides an efficient and high-yielding route to complex macrocyclic peptides, which are of significant interest in drug discovery and development. chemimpex.comcem.com

Synthesis of Branched and Side-Chain Modified Peptides

The synthesis of branched and side-chain modified peptides is a powerful strategy to create molecules with enhanced biological activity, stability, or novel functionalities. This compound is a key reagent in this field due to its quasi-orthogonal protecting group, the 2-phenylisopropyl (2-PhiPr) ester. sigmaaldrich.comsigmaaldrich.com This group is labile to mildly acidic conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), which are conditions that leave acid-labile tert-butyl (tBu) based side-chain protecting groups and the peptide-resin linkage intact. sigmaaldrich.compeptide.comalfa-chemistry.com This orthogonal deprotection strategy allows for the selective unmasking of the γ-carboxyl group of the glutamic acid residue while the peptide remains anchored to the solid support.

Once the 2-PhiPr group is removed, the newly exposed carboxylic acid side chain becomes a reactive handle for further chemical modifications. iris-biotech.de This enables the on-resin synthesis of various complex structures, including:

Branched Peptides: A second peptide chain can be assembled on the glutamic acid side chain, leading to the formation of 'Y'-shaped or dendritic peptide structures. This approach has been utilized in the synthesis of peptides containing oligo-glutamic acid branches, which are important for studying post-translational modifications. nih.gov

Side-Chain Cyclization (Lactamization): The deprotected γ-carboxyl group can be coupled with a side-chain amine of another amino acid residue (e.g., lysine) within the same peptide sequence to form a lactam bridge. This is a common strategy for constraining the peptide's conformation, which can lead to increased receptor affinity and stability. The combination of Fmoc-Glu(O-2-PhiPr)-OH and Fmoc-Lys(Mtt)-OH is particularly advantageous as both protecting groups can be removed simultaneously in a single step with dilute TFA. sigmaaldrich.comalfa-chemistry.com

Attachment of Functional Moieties: The exposed carboxylic acid can be used to conjugate various molecules, such as lipids, carbohydrates, or fluorescent labels, to the peptide side chain. chemimpex.com

The selective deprotection of the 2-PhiPr group is a critical step, and its efficiency allows for the high-yield synthesis of these complex peptide architectures. peptide.com

Development of Peptide Libraries

Peptide libraries are powerful tools in drug discovery and biomedical research for screening large numbers of peptides to identify new ligands, enzyme substrates, or inhibitors. This compound is an extremely useful derivative for the synthesis of peptide libraries, particularly those involving side-chain modifications. sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com

The utility of this compound in this context stems from the ability to perform selective on-resin chemistry. After the assembly of a linear peptide sequence containing a Glu(O-2-PhiPr) residue, the 2-PhiPr group can be removed to expose the side-chain carboxyl group. sigmaaldrich.com This allows for the subsequent diversification of the peptide at this specific position. For example, a library of different amines or small molecules can be coupled to the glutamic acid side chain, generating a collection of related peptides with varied functionalities. This approach is more efficient than synthesizing each member of the library individually.

The mild deprotection conditions required for the 2-PhiPr group (1% TFA in DCM) are compatible with most other protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS), ensuring the integrity of the rest of the peptide and the solid support linkage during the library generation process. sigmaaldrich.comalfa-chemistry.com

Integration into Fragment Condensation and Peptide Conjugation Methodologies

This compound is also valuable in strategies involving the coupling of larger peptide fragments and the conjugation of peptides to other biomolecules. peptide.comchemimpex.com

A robust method for the synthesis of peptide-viologen conjugates utilizes this compound (also referred to as Fmoc-Glu(O-Cml)-OH) in a standard Fmoc-based solid-phase peptide synthesis protocol. trinity.edunih.gov Viologens are redox-active molecules with applications in molecular electronics and biological studies. trinity.edu The conjugation process involves a multi-step, on-resin procedure:

Peptide Synthesis: A peptide sequence is assembled on a solid support using standard Fmoc chemistry, incorporating Fmoc-Glu(O-2-PhiPr)-OH at the desired conjugation site. trinity.edu

Selective Deprotection: The 2-phenylisopropyl (cumyl) ester protecting group on the glutamic acid side chain is selectively removed using dilute acid (e.g., 1% TFA in DCM) while the peptide remains attached to the resin. trinity.edu

Activation: The resulting free carboxylic acid on the side chain is activated, for instance, as a pentafluorophenyl ester. trinity.edu

Coupling: An aminoalkyl viologen is then coupled to the activated glutamic acid residue. trinity.edu

This amide coupling strategy is compatible with a wide range of functional groups found in peptides and allows for the synthesis of asymmetric viologens in high yield at room temperature. trinity.edunih.gov

Peptide-oligonucleotide conjugates are chimeric molecules that combine the biological targeting capabilities of peptides with the genetic information of oligonucleotides, making them promising therapeutic and diagnostic agents. mdpi.com Fmoc-Glu(O-2-PhiPr)-OH has been successfully employed in the solid-phase synthesis of these complex molecules. fishersci.comcsic.es

In a typical strategy, the peptide portion is assembled on a solid support that already contains the oligonucleotide. csic.es Amino acids with carboxylic acid side chains, such as glutamic acid, are protected as 2-phenylisopropyl esters. csic.es After the peptide chain is assembled, the 2-PhiPr group can be selectively removed on-resin using a 3% trichloroacetic acid (TCA) solution in dichloromethane. csic.esbachem.com This exposes the carboxylic acid side chain, which can then be further modified if necessary, or the fully assembled conjugate can be cleaved from the support. It is crucial to ensure complete removal of the 2-PhiPr group by the TCA treatment before final cleavage and deprotection with ammonia, as residual ester may lead to the formation of an undesired amide instead of the free carboxylic acid. csic.es

| Application | Key Reagent | Deprotection Condition | Purpose |

| Branched Peptide Synthesis | Fmoc-Glu(O-2-PhiPr)-OH | 1% TFA in DCM | Selective deprotection for side-chain elongation. peptide.comnih.gov |

| Side-Chain Cyclization | Fmoc-Glu(O-2-PhiPr)-OH & Fmoc-Lys(Mtt)-OH | 1% TFA in DCM | Simultaneous deprotection for on-resin lactam bridge formation. sigmaaldrich.comalfa-chemistry.com |

| Peptide Library Development | Fmoc-Glu(O-2-PhiPr)-OH | 1% TFA in DCM | On-resin side-chain diversification. sigmaaldrich.comsigmaaldrich.com |

| Peptide-Viologen Conjugation | Fmoc-Glu(O-2-PhiPr)-OH | 1% TFA in DCM | On-resin handle for viologen attachment. trinity.edu |

| Peptide-Oligonucleotide Conjugation | Fmoc-Glu(O-2-PhiPr)-OH | 3% TCA in DCM | Selective deprotection during solid-phase synthesis. csic.esbachem.com |

| Flow Chemistry SPPS | Fmoc-Glu(O-2-PhiPr)-OH | 1% v/v TFA in CH2Cl2 | On-resin macrolactamization in a flow-based system. nih.gov |

Emerging Methodologies: Flow Chemistry in SPPS with this compound

Continuous flow chemistry is an emerging technology in solid-phase peptide synthesis that can significantly accelerate the synthesis process by reducing reaction times. nih.gov this compound has been successfully integrated into these advanced, rapid-flow Fmoc-SPPS protocols.

For example, in the synthesis of cathelicidin-PY analogues, Fmoc-Glu(O-2-PhiPr)-OH was used in conjunction with Fmoc-Lys(Mtt)-OH to create lactam-bridged cyclic peptides. nih.gov The linear peptide was first assembled using a fast-flow SPPS system at elevated temperatures. Subsequently, the orthogonal Mtt and 2-PhiPr protecting groups were removed on-resin using 1% v/v TFA in dichloromethane. This was followed by an immediate on-resin macrocyclization step. This demonstrates the compatibility and utility of this compound in modern, high-speed peptide synthesis methodologies, enabling the efficient production of complex cyclic peptide architectures. nih.gov

Research Applications and Structural Investigations Facilitated by Fmoc Glu O 2 Phipr

Elucidation of Peptide Structure-Activity Relationships through Constrained Structures

The synthesis of conformationally constrained peptides using Fmoc-Glu-O-2-PhiPr is a powerful tool for investigating structure-activity relationships (SAR). lookchem.comnih.gov By creating a series of analogues with varying ring sizes and conformations, researchers can systematically probe the structural requirements for biological activity. nih.gov

A notable example is the SAR study of cathelicidin-PY, an antimicrobial peptide. nih.gov To understand the role of the N-terminal cyclic loop, researchers synthesized a series of lactam-bridged mimetics by incorporating this compound and Fmoc-Lys(Mtt)-OH. This allowed for the creation of various ring-sized analogues, providing insights into the conformational tolerances of the peptide's antimicrobial activity. nih.gov

Similarly, in the development of inhibitors for the JAK2 protein, constrained chimeric peptidomimetics of the SOCS3 protein were synthesized. nih.gov The formation of a lactam bridge, facilitated by this compound and Fmoc-Lys(Mtt)-OH, was instrumental in rigidifying the peptide structure. The resulting cyclic compounds were then analyzed to understand how these conformational constraints affected their binding affinity and stability. nih.gov These studies demonstrate how the precise structural control afforded by this compound is essential for dissecting the relationship between a peptide's three-dimensional structure and its biological function. lookchem.com

Development of Synthetic Peptides for Research into Biological Interactions

This compound is instrumental in the synthesis of peptides designed to study specific biological interactions. chemimpex.com The ability to create peptides with defined structures allows researchers to mimic or block interactions between proteins and other biomolecules. chemimpex.comadventchembio.com

For example, in the study of Src SH3 domain binding ligands, conformationally constrained peptides were synthesized to improve binding affinity. chapman.edu The cyclization strategy, which can be facilitated by derivatives like this compound, is employed to reduce the conformational flexibility of the peptides, thereby enhancing their ability to bind to specific protein domains. chapman.edu

The synthesis of glycopeptides, which are crucial for studying the roles of glycosylation in biological processes, also benefits from the use of related orthogonally protected amino acids. In a method for synthesizing N-linked glycopeptides, an orthogonally protected aspartic acid derivative, Fmoc-Asp(O-2PhiPr)-OH, is used. nih.gov This allows for the selective deprotection of the aspartic acid side chain on the solid support, followed by the coupling of an oligosaccharide. This strategy highlights the utility of the 2-PhiPr protecting group in creating complex, modified peptides for investigating biological interactions. nih.gov

Utility in Bioconjugation Research

The selective deprotection of the 2-PhiPr group on the glutamic acid side chain also opens up avenues for bioconjugation research. chemimpex.com Once the γ-carboxyl group is selectively exposed on the resin-bound peptide, it can be used as a handle for attaching other molecules, such as fluorescent labels, biotin, or lipids. peptide.com This allows for the creation of peptide conjugates for various applications, including molecular imaging, targeted drug delivery, and affinity purification. While direct examples specifically citing this compound in extensive bioconjugation studies are not prevalent in the provided context, the underlying chemical principle of its orthogonal protection makes it a suitable candidate for such applications.

Contributions to the Synthesis of Neuropeptides for Research Purposes

The synthesis of neuropeptides for neurological research is another area where this compound can be applied. chemimpex.com Neuropeptides often have complex structures, and the ability to introduce specific modifications or constraints can be crucial for studying their function in neurotransmission and for developing potential therapeutics for neurological disorders. chemimpex.com The controlled synthesis of neuropeptide analogues, including cyclic versions, can help in understanding their receptor binding modes and metabolic stability.

Development of Peptide-Based Research Probes and Tools

This compound is a valuable reagent for the development of peptide-based probes and tools for biochemical and medicinal chemistry research. chemimpex.comsigmaaldrich.com The ability to synthesize libraries of cyclic peptides or to selectively modify a peptide at a specific glutamic acid residue allows for the creation of a diverse range of molecular tools. sigmaaldrich.comsigmaaldrich.com These can include peptides with fluorescent tags for tracking their localization within cells, or biotinylated peptides for use in pull-down assays to identify binding partners. The versatility of this compound in solid-phase peptide synthesis makes it a cornerstone for generating customized peptides for a wide array of research purposes. chemimpex.comadventchembio.com

Methodological Considerations and Analytical Characterization in the Utilization of Fmoc Glu O 2 Phipr

Selection and Optimization of Coupling Reagents for Fmoc-Glu-O-2-PhiPr Incorporation

The incorporation of this compound into a growing peptide chain relies on the activation of its carboxylic acid group to facilitate amide bond formation. The choice of coupling reagent is a critical determinant of coupling efficiency, reaction kinetics, and the prevention of side reactions. Commonly employed reagents in Fmoc-based solid-phase peptide synthesis (SPPS) include phosphonium (B103445) and aminium/uronium salts.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective coupling reagent. chapman.edubachem.com It reacts with the Fmoc-amino acid in the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), to form an active OBt ester, which then readily reacts with the free amine of the resin-bound peptide. sigmaaldrich.com While generally efficient, HBTU can in some cases lead to side reactions like guanidinylation of the N-terminal amino group. bachem.comiris-biotech.de

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a more reactive phosphonium salt-based coupling reagent that generates a highly reactive OAt ester. sigmaaldrich.comiris-biotech.de The 7-aza-benzotriazole (HOAt) leaving group not only enhances reactivity but also provides anchimeric assistance, making PyAOP particularly effective for sterically hindered couplings. sigmaaldrich.com A significant advantage of PyAOP is that it does not cause guanidinylation, rendering it a cleaner option for sensitive sequences or when using an excess of the reagent is necessary to drive the reaction to completion. iris-biotech.de

The optimization of coupling conditions involves adjusting the equivalents of the amino acid, coupling reagent, and base, as well as the reaction time. For a standard coupling, a 4-fold excess of the Fmoc-amino acid and HBTU, along with a slightly higher excess of DIPEA, for 60 minutes is a common starting point. trinity.edu However, for challenging couplings involving this compound, especially in the synthesis of long or complex peptides, more potent reagents like PyAOP may be preferable. iris-biotech.denih.gov

Table 1: Comparison of Common Coupling Reagents

| Reagent | Type | Activating Group | Advantages | Potential Disadvantages |

| HBTU | Aminium/Uronium Salt | HOBt | Cost-effective, widely used, good for routine synthesis. chapman.edubachem.com | Can cause N-terminal guanidinylation. bachem.comiris-biotech.de |

| PyAOP | Phosphonium Salt | HOAt | Highly reactive, suitable for hindered couplings, no guanidinylation. sigmaaldrich.comiris-biotech.de | More expensive than HBTU. |

Influence of Resin Type and Loading on Peptide Synthesis Outcomes

Resin Type: The choice of resin dictates the C-terminal functionality of the cleaved peptide. For peptides requiring a C-terminal amide, a Rink Amide resin is commonly used. trinity.edu This resin is stable under the mildly acidic conditions used for the selective deprotection of the 2-PhiPr group but is cleaved with strong acid (e.g., TFA) to yield a peptide amide. trinity.edu For peptides requiring a C-terminal carboxylic acid, Wang resin is a standard choice. cem.commpg.de

Loading Capacity: The loading of the resin, expressed in millimoles per gram (mmol/g), defines the amount of the first amino acid attached to the solid support. A lower loading capacity (e.g., 0.25-0.40 mmol/g) is often preferred for the synthesis of long or difficult peptide sequences. cem.com This is because a lower loading reduces steric hindrance between growing peptide chains, facilitating more efficient coupling and deprotection steps. Conversely, a higher loading may be suitable for the synthesis of shorter peptides to maximize yield per gram of resin.

Strategies for Minimizing Side Reactions in Glutamic Acid Containing Peptides

The synthesis of peptides containing glutamic acid is susceptible to specific side reactions. The quasi-orthogonal nature of the 2-phenylisopropyl (2-PhiPr) protecting group on this compound offers a strategic advantage. This group is stable to the piperidine (B6355638) used for Fmoc removal but can be selectively cleaved with dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), typically at a concentration of 1%, without disturbing the more acid-labile tert-butyl-based protecting groups on other residues or the linkage to many resins. dv-expert.orgsigmaaldrich.comsigmaaldrich.com

Prevention of Aspartimide Formation

Strategies to minimize aspartimide formation include:

Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups on the aspartic acid side chain can physically block the cyclization reaction. biotage.com

Modified Deprotection Conditions: Adding an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can suppress aspartimide formation, though this introduces water, which can be nucleophilic. biotage.com Using a weaker base like piperazine (B1678402) can also be effective. biotage.com

Dipeptide Building Blocks: Incorporating dipeptides such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the backbone amide nitrogen is temporarily protected, can effectively prevent aspartimide formation in susceptible sequences like Asp-Gly. iris-biotech.de

Spectroscopic Techniques for Characterization of Peptides Synthesized with this compound

Following synthesis and cleavage from the resin, the crude peptide product must be rigorously analyzed to confirm its identity and assess its purity.

Mass Spectrometry (MS) Analysis of Peptide Products

Mass spectrometry is an indispensable tool for determining the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptide analysis. trinity.edunih.gov The observed mass is compared to the calculated theoretical mass of the desired peptide to confirm its successful synthesis. MS can also identify the presence of deletion peptides (from incomplete couplings), truncated peptides (from incomplete deprotection), or other modified byproducts. mpg.demdpi.com High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition of the peptide. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography, particularly reversed-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides. nih.govrsc.org The crude peptide mixture is separated based on the hydrophobicity of its components. A gradient of an organic solvent, typically acetonitrile, in water with an ion-pairing agent like TFA is used to elute the peptides from a C8 or C18 column. rsc.org

The purity is determined by integrating the area of the main peak corresponding to the desired peptide and expressing it as a percentage of the total integrated area of all peaks detected at a specific wavelength (commonly 214 nm or 220 nm). rsc.org HPLC is also the primary method for purifying the target peptide from the crude mixture. nih.gov

Table 2: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Information Obtained |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the peptide and identification of impurities. trinity.edunih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Percentage purity of the peptide and separation from byproducts. nih.govrsc.org |

Circular Dichroism (CD) for Conformational Analysis (when relevant to peptide structure)

Circular Dichroism (CD) spectroscopy is a pivotal analytical technique for investigating the secondary structure of peptides synthesized using building blocks like this compound. This method is particularly relevant as this compound is frequently employed to create cyclic peptides, where conformational constraint can induce specific secondary structures such as α-helices or β-sheets. researchgate.netrsc.org The analysis of these structures is crucial for understanding their biological activity.

In research focused on developing peptidomimetics, Fmoc-Glu(O-2-PhiPr)-OH is used to form lactam bridges, which enforce conformational rigidity. researchgate.netmdpi.com For instance, in the development of analogues of the antimicrobial peptide cathelicidin-PY, Fmoc-Glu(O-2-PhiPr)-OH was used to create a lactam-bridged cyclic peptide. nih.gov CD experiments were then performed to assess the secondary structural elements of these analogues. The peptides were analyzed in both a pH 7.4 phosphate (B84403) buffer and a membrane-mimetic environment (TFE:H₂O, 1:1, v/v) at a concentration of 0.2 mM. nih.gov The results showed that while the peptides adopted a mostly random-coil conformation in the buffer, they transitioned to a more pronounced α-helical structure in the membrane-mimetic solvent, indicating that the lactam bridge was well-tolerated and maintained the desired conformational properties. nih.gov

Similarly, in the design of novel constrained chimeric peptidomimetics targeting the JAK2 protein, Fmoc-Glu(O-2-PhiPr)OH was utilized to synthesize a cyclic analogue (KIRCONG amide). mdpi.com CD spectroscopy was employed to investigate the structural features of this and other cyclic compounds. The spectra were recorded in the far UV region (190–260 nm). For these analyses, stock solutions were prepared in 100% TFE and then diluted in an aqueous buffer. The resulting CD profiles were compared to a lead compound, revealing that the KIRCONG amide, synthesized via the Fmoc-Glu(O-2-PhiPr)OH-containing intermediate, exhibited a slight positive band around 235 nm, suggesting a specific aromatic contribution to its conformation. mdpi.com

The utility of this approach extends to the study of self-assembling catalytic peptides. In one study, a cyclic peptide analogue was synthesized to improve solubility and catalytic activity. rsc.org The peptide incorporated a glutamic acid residue, introduced via its protected derivative, to form an amide bond with the N-terminus. CD analysis, along with other techniques, was used to determine the secondary structure of the resulting aggregates, confirming a predominant β-sheet nature which was crucial for their function. rsc.org These examples underscore the importance of CD analysis as a tool to verify that the structural goals of incorporating this compound into a peptide sequence have been achieved.

Development of Analytical Methods for Peptide Quality Control in Research

The use of this compound in peptide synthesis necessitates robust analytical methods to ensure the quality, purity, and identity of the final peptide product. chemimpex.com Quality control (QC) in peptide manufacturing involves a suite of analytical tests to characterize the finished product against predetermined specifications. polypeptide.com For peptides synthesized for research purposes, these methods are critical for validating the synthesis and ensuring the reliability of subsequent biological or structural studies.

High-Performance Liquid Chromatography (HPLC) is the most universally applied method for determining the purity of a peptide. polypeptide.com A well-developed HPLC method must be capable of separating the target peptide from impurities such as deletion sequences, products of deamidation, or incompletely deprotected species. polypeptide.com For this compound, typical purity specifications as a raw material are ≥95.0% as determined by HPLC. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Thin-Layer Chromatography (TLC) is another common technique used for assessing purity, with typical specifications for this compound being ≥95% or ≥97%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Further characterization is achieved through methods like amino acid analysis, which confirms the amino acid composition of the peptide after hydrolysis. polypeptide.com This ensures that the correct amino acids have been incorporated in the expected ratios.

The identity of the peptide is definitively confirmed by mass spectrometry (MS), which provides the molecular weight of the synthesized molecule. For instance, after on-resin cyclization using Fmoc-L-Asp(O-2-PhiPr)-OH (a related derivative) and subsequent synthesis completion, electrospray ionization mass spectrometry (ESI-MS) was used to confirm the molecular mass of the final product, verifying the success of the cyclization step. nih.gov

The table below summarizes typical analytical specifications for the this compound building block, which are foundational for the quality control of the subsequent peptides synthesized from it.

| Analytical Test | Specification | Reference(s) |

| Purity (HPLC) | ≥95.0% | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Purity (TLC) | ≥95% or ≥97% | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Assay (Acidimetric) | ≥90.0% or ≥92.0% | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Identity (IR) | Passes test | dv-expert.org |

| Enantiomeric Purity | ≥99.0% | dv-expert.org |

Developing stability-indicating methods is another crucial aspect of QC. This involves subjecting the peptide to stress conditions (e.g., elevated temperature) to induce degradation. The analytical method, typically HPLC, must then be able to separate these degradation products from the intact peptide, ensuring the method's robustness over the product's lifecycle. polypeptide.com

Q & A

Basic Research Questions

Q. What is the standard protocol for incorporating Fmoc-Glu-O-2-PhiPr into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The compound is typically used as a side-chain-protected glutamic acid derivative in Fmoc-SPPS. Pre-swell the resin (e.g., Rink amide) in DCM, then treat with 1% TFA in DCM for 2 minutes to remove the 2-PhiPr group after coupling. This enables on-resin cyclization by activating the unprotected carboxyl group. Ensure thorough washing with DCM and DMF between steps to prevent premature deprotection .

Q. How do you characterize the successful incorporation of this compound in a peptide chain?

- Methodological Answer : Use analytical HPLC with UV detection (220 nm for peptide bonds, 301 nm for Fmoc groups) to monitor coupling efficiency. Mass spectrometry (MS) confirms molecular weight post-synthesis. For resin-bound intermediates, perform cleavage tests with 1% TFA/DCM and analyze released intermediates via LC-MS to verify deprotection .

Advanced Research Questions

Q. What are the common challenges in using this compound for cyclic peptide synthesis, and how can they be mitigated?

- Methodological Answer : Challenges include incomplete deprotection of the 2-PhiPr group and side reactions during cyclization. Optimize TFA concentration (1–5% in DCM) and reaction time (2–10 minutes) via kinetic studies. Use orthogonal protecting groups (e.g., Trt for cysteine) to prevent interference. Monitor reaction progress with real-time FT-IR to detect carboxylate activation .

Q. How does the 2-PhiPr group's orthogonality compare to other protecting groups in SPPS?

- Methodological Answer : The 2-PhiPr group is selectively cleaved under mild acidic conditions (1% TFA), whereas groups like tert-butyl (tBu) require stronger acids (95% TFA). This orthogonality allows sequential deprotection in multi-step syntheses. Comparative studies show 2-PhiPr achieves >95% deprotection efficiency without affecting Fmoc or other acid-labile groups (e.g., Boc), making it ideal for cyclic peptides .

Q. How can researchers design experiments to resolve contradictory data regarding this compound's coupling efficiency under different solvent conditions?

- Methodological Answer : Apply the PICOT framework :

- P opulation: Peptide sequences with glutamic acid residues.

- I ntervention: Coupling in DMF vs. NMP solvents.

- C omparison: Yield and purity metrics via HPLC.

- O utcome: Optimal solvent for coupling efficiency.

- T ime: 1–24 hours reaction time.

Conduct a DoE (Design of Experiments) to test solvent polarity, activator concentration (e.g., HATU vs. PyBOP), and temperature. Use ANOVA to identify statistically significant factors .

Q. What are the best practices for reporting experimental procedures involving this compound to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal of Organic Chemistry guidelines:

- Detail resin type, coupling reagents, and deprotection times.

- Report exact TFA concentrations and wash cycles.

- Include supplemental data (e.g., HPLC chromatograms, MS spectra) with filename and format descriptors (e.g., "Figure_S1.pdf: HPLC analysis of cyclic peptide").

- Reference prior studies using 2-PhiPr for benchmarking .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in cyclic peptide yields when using this compound across laboratories?

- Methodological Answer : Perform inter-laboratory reproducibility studies using standardized protocols (e.g., identical resin batches, pre-quenched activators). Analyze variables via multivariate regression. Publish raw datasets with persistent identifiers (DOIs) to facilitate meta-analysis .

Framework Application Table

Key Experimental Parameters Table

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| TFA Concentration | 1–2% in DCM | Higher concentrations risk premature Fmoc cleavage. |

| Deprotection Time | 2–5 minutes | Prolonged exposure increases side reactions. |

| Coupling Solvent | DMF | Polar aprotic solvents enhance activator efficiency. |

| Cyclization pH | 7–8 | Neutral pH minimizes aspartimide formation. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。